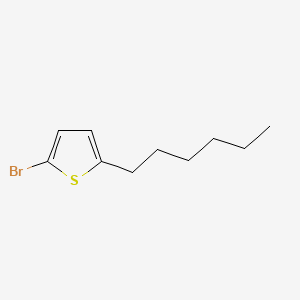

2-Bromo-5-hexylthiophene

概要

説明

2-Bromo-5-hexylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is particularly significant due to its applications in the synthesis of conjugated polymers, which are used in various electronic and optoelectronic devices .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hexylthiophene can be synthesized through the bromination of 5-hexylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

化学反応の分析

Types of Reactions: 2-Bromo-5-hexylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids in the presence of a base such as potassium carbonate.

Stille Coupling: This reaction uses organotin compounds and palladium catalysts under inert conditions.

Major Products: The major products formed from these reactions are various substituted thiophenes, which are valuable intermediates in the synthesis of conjugated polymers and other advanced materials .

科学的研究の応用

Organic Electronics

Conductive Polymers

2-Bromo-5-hexylthiophene serves as a building block in the synthesis of conductive polymers, especially in the context of organic photovoltaics and organic field-effect transistors (OFETs). The compound's thiophene structure allows for effective π-conjugation, which is crucial for electronic properties.

Polymerization Techniques

The polymerization of this compound can be achieved through various methods, including:

- Grignard Metathesis Polymerization (GRIM) : This method has been shown to yield low-polydispersity polymers. In a study, the kinetics of GRIM polymerization were analyzed, demonstrating significant conversion rates and controlled molecular weight distributions when using nickel catalysts .

- Suzuki Coupling Reactions : this compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create new thiophene derivatives with enhanced electronic properties .

Medicinal Chemistry

Biological Activity Studies

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, compounds synthesized from this precursor have been tested for their:

- Haemolytic Activity : A study reported various derivatives showing moderate to high haemolytic activity, suggesting potential applications in drug design .

- Biofilm Inhibition : Some derivatives demonstrated significant biofilm inhibition against pathogenic bacteria, indicating their potential as antimicrobial agents .

- Anti-thrombolytic Properties : Certain synthesized compounds exhibited anti-thrombolytic activity, highlighting their possible use in cardiovascular therapeutics .

Table 1: Biological Activities of 5-Aryl-2-bromo-3-hexylthiophene Derivatives

| Compound | % Haemolysis | % Biofilm Inhibition | % Anti-thrombolysis |

|---|---|---|---|

| 2a | 7.52 ± 0.042 | 66.75 ± 0.154 | 3.43 ± 0.022 |

| 2b | 4.54 ± 0.054 | 65.69 ± 0.134 | 7.58 ± 0.031 |

| 2c | 19.50 ± 0.079 | 52.12 ± 0.165 | 5.43 ± 0.015 |

| ... | ... | ... | ... |

Material Science

Synthesis of Novel Materials

The unique properties of thiophenes make them suitable for the development of new materials with specific characteristics:

- Light Emitting Diodes (LEDs) : Thiophene-based polymers exhibit luminescent properties which can be harnessed in LED technology.

- Sensors : The electrical properties of polymers derived from this compound can be exploited in sensor applications for detecting various analytes.

作用機序

The mechanism of action of 2-Bromo-5-hexylthiophene primarily involves its role as a monomer in the formation of conjugated polymers. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone. The presence of the bromine atom allows for further functionalization through coupling reactions, enabling the synthesis of tailored materials with specific electronic and optoelectronic properties .

類似化合物との比較

- 2-Bromo-3-hexylthiophene

- 5-Bromo-2-hexylthiophene

- 2,5-Dibromo-3-hexylthiophene

Comparison: 2-Bromo-5-hexylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the properties of the resulting polymers. Compared to 2-Bromo-3-hexylthiophene, it offers different regioselectivity in coupling reactions, leading to polymers with distinct electronic properties .

生物活性

2-Bromo-5-hexylthiophene is a compound with significant potential in various biological and chemical applications, particularly in the synthesis of thiophene-based polymers. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure :

- Chemical Formula : C10H15BrS

- Molecular Weight : 245.2 g/mol

Physical Properties :

- Boiling Point : Not available

- Melting Point : Not available

- Flash Point : Not available

- Toxicity : Toxic if swallowed; causes serious eye damage .

This compound primarily acts as a monomeric precursor in the formation of bromo-terminated polymers through processes such as Suzuki coupling. This interaction facilitates the synthesis of novel thiophene-based conjugated polymers which are critical for optical and electronic devices.

Biochemical Pathways

The compound interacts with various enzymes involved in polymer synthesis and degradation, specifically those catalyzed by nickel and palladium systems. Its binding to catalytic sites can influence metabolic pathways within cells, affecting cell signaling and gene expression .

Cellular Effects

Research indicates that this compound can modulate enzyme activity, impacting overall cellular metabolism. In laboratory settings, it has been shown to have minimal toxic effects at low doses, making it suitable for biochemical studies without significant harm to cellular functions.

Case Studies

A notable case study involved a researcher who developed acute dermatitis likely induced by exposure to a related compound, 3-hexylthiophene. The individual experienced symptoms after conducting experiments involving bromination reactions, suggesting potential skin sensitization associated with thiophene derivatives .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| 2-Bromo-3-hexylthiophene | Polymerization Precursor | Forms bromo-terminated polymers |

| 2-Bromo-5-(4-iodophenyl)thiophene | Anti-thrombolytic Activity | Exhibited high anti-thrombolytic activity |

| 2-Bromo-3-hexylthiophene | Hemolytic Activity | Moderate hemolytic activity observed |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | Biofilm Inhibition | Significant inhibition against biofilm formation |

Toxicological Data

The compound exhibits acute toxicity when ingested and is classified as causing serious eye damage. This toxicity profile necessitates careful handling in laboratory settings .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications. For instance, derivatives of this compound were synthesized and evaluated for their biological activities, including hemolytic effects and biofilm inhibition. The results indicated that modifications to the thiophene structure could enhance or mitigate these effects, suggesting a pathway for developing new therapeutic agents .

Table 2: Hemolytic Activity Data

| Compound | % Lysis of RBCs | Comments |

|---|---|---|

| 2-Bromo-3-hexylthiophene | 19.54% | High toxicity observed |

| 2-Bromo-5-(4-iodophenyl)thiophene | Moderate | Potential for medicinal applications |

| Control (Triton X-100) | 100% | Standard for comparison |

特性

IUPAC Name |

2-bromo-5-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYDKGTGHFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441801 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211737-28-9 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Bromo-5-hexylthiophene a valuable building block in the synthesis of branched thiophene monomers?

A1: this compound is a key starting material for creating branched thiophene monomers due to its structure. The bromine atom acts as a reactive site for various coupling reactions, such as the Suzuki coupling reaction. [] This allows researchers to attach different substituents to the thiophene ring at the 2-position. The 5-hexyl chain improves the solubility of the resulting monomers and polymers, a crucial factor for processing and potential applications. []

Q2: How does the position of the hexyl chain on the thiophene ring affect the properties of the resulting polymers?

A2: The research demonstrates that both the presence and position of the n-hexyl chain on the terthiophene monomers significantly impact the polymerization process and the optoelectronic properties of the resulting branched polythiophenes. [] For instance, polymers derived from 5ʺ-hexyl substituted terthiophene monomers exhibited red-shifted absorption and emission spectra compared to those with 4,5ʺ-hexyl substitution. [] This highlights the importance of structural modifications in fine-tuning the properties of these polymers for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。